molecular formula C14H10O4S B12041396 2-hydroxy-5-[(2E)-3-(2-thienyl)-2-propenoyl]benzoic acid CAS No. 33494-99-4

2-hydroxy-5-[(2E)-3-(2-thienyl)-2-propenoyl]benzoic acid

Katalognummer: B12041396
CAS-Nummer: 33494-99-4
Molekulargewicht: 274.29 g/mol
InChI-Schlüssel: IIIKXJSCHFNQCQ-GQCTYLIASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-hydroxy-5-[(2E)-3-(2-thienyl)-2-propenoyl]benzoic acid is an organic compound with the molecular formula C14H10O4S It is characterized by the presence of a thiophene ring, a benzoic acid moiety, and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-5-[(2E)-3-(2-thienyl)-2-propenoyl]benzoic acid typically involves the condensation of 2-thiophenecarboxaldehyde with 2-hydroxybenzoic acid under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is refluxed for several hours, followed by acidification to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-hydroxy-5-[(2E)-3-(2-thienyl)-2-propenoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

2-hydroxy-5-[(2E)-3-(2-thienyl)-2-propenoyl]benzoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-hydroxy-5-[(2E)-3-(2-thienyl)-2-propenoyl]benzoic acid involves its interaction with various molecular targets. The thiophene ring can interact with enzymes or receptors, modulating their activity. The hydroxyl and carbonyl groups can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-hydroxy-5-[(2E)-3-(2-furyl)-2-propenoyl]benzoic acid: Similar structure but with a furan ring instead of a thiophene ring.

    2-hydroxy-5-[(2E)-3-(2-pyridyl)-2-propenoyl]benzoic acid: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

2-hydroxy-5-[(2E)-3-(2-thienyl)-2-propenoyl]benzoic acid is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological molecules, making it a valuable compound for research and development in various fields .

Eigenschaften

CAS-Nummer

33494-99-4

Molekularformel

C14H10O4S

Molekulargewicht

274.29 g/mol

IUPAC-Name

2-hydroxy-5-[(E)-3-thiophen-2-ylprop-2-enoyl]benzoic acid

InChI

InChI=1S/C14H10O4S/c15-12(6-4-10-2-1-7-19-10)9-3-5-13(16)11(8-9)14(17)18/h1-8,16H,(H,17,18)/b6-4+

InChI-Schlüssel

IIIKXJSCHFNQCQ-GQCTYLIASA-N

Isomerische SMILES

C1=CSC(=C1)/C=C/C(=O)C2=CC(=C(C=C2)O)C(=O)O

Kanonische SMILES

C1=CSC(=C1)C=CC(=O)C2=CC(=C(C=C2)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.